N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-methoxyaniline
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Overview
Description
N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-methoxyaniline is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a bromo group, a nitro group, and a methoxy group attached to the phenyl rings, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-methoxyaniline typically involves the condensation reaction between 4-bromo-3-nitrobenzaldehyde and 4-methoxyaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromo group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as hydroxide ions or alkoxide ions.
Condensation: The Schiff base can undergo further condensation reactions with other carbonyl compounds to form more complex structures.
Scientific Research Applications
N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-methoxyaniline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design of new drugs and therapeutic agents.
Medicine: Research is conducted to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-methoxyaniline involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can act as catalysts in various chemical reactions. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the nitro and bromo groups can influence its reactivity and binding affinity .
Comparison with Similar Compounds
N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-methoxyaniline can be compared with other Schiff bases that have similar structures but different substituents. For example:
Properties
Molecular Formula |
C14H11BrN2O3 |
---|---|
Molecular Weight |
335.15 g/mol |
IUPAC Name |
1-(4-bromo-3-nitrophenyl)-N-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C14H11BrN2O3/c1-20-12-5-3-11(4-6-12)16-9-10-2-7-13(15)14(8-10)17(18)19/h2-9H,1H3 |
InChI Key |
HCESTFFUUSSTGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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